molecular formula C5H6N4O2 B102879 2-Methyl-5-nitropyrimidin-4-amine CAS No. 15579-59-6

2-Methyl-5-nitropyrimidin-4-amine

Cat. No.: B102879
CAS No.: 15579-59-6
M. Wt: 154.13 g/mol
InChI Key: VKDYBDCMXKTJCE-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyrimidin-4-amine is an organic compound with the molecular formula C5H6N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitropyrimidin-4-amine typically involves the nitration of 2-methylpyrimidin-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Corresponding oxides of the compound.

    Reduction: 2-Methyl-5-aminopyrimidin-4-amine.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-5-nitropyrimidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can participate in redox reactions, influencing the compound’s activity and interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methyl-5-aminopyrimidin-4-amine: This compound is similar but lacks the nitro group, which significantly alters its chemical reactivity and applications.

    2-Methyl-4-nitropyrimidin-5-amine:

    5-Methyl-2-nitropyrimidin-4-amine: Another isomer with different properties due to the position of the methyl and nitro groups.

Uniqueness: 2-Methyl-5-nitropyrimidin-4-amine is unique due to the specific positioning of the methyl and nitro groups on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c1-3-7-2-4(9(10)11)5(6)8-3/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDYBDCMXKTJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300927
Record name 2-Methyl-5-nitro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15579-59-6
Record name 2-Methyl-5-nitro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15579-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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